Cas no 1261966-21-5 (Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-)

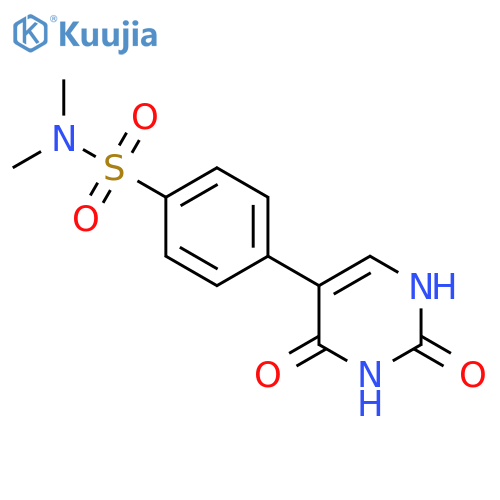

1261966-21-5 structure

商品名:Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-

CAS番号:1261966-21-5

MF:C12H13N3O4S

メガワット:295.314321279526

MDL:MFCD18316680

CID:5158402

Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- 化学的及び物理的性質

名前と識別子

-

- (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine

- Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-

-

- MDL: MFCD18316680

- インチ: 1S/C12H13N3O4S/c1-15(2)20(18,19)9-5-3-8(4-6-9)10-7-13-12(17)14-11(10)16/h3-7H,1-2H3,(H2,13,14,16,17)

- InChIKey: SSARHJGAFNCHHG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C2=CNC(NC2=O)=O)=CC=1)(N(C)C)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 540

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 104

Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322999-5g |

(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%; . |

1261966-21-5 | 95% | 5g |

€1159.00 | 2025-02-17 | |

| abcr | AB322999-5 g |

(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%; . |

1261966-21-5 | 95% | 5g |

€1159.00 | 2023-04-26 |

Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1261966-21-5 (Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261966-21-5)Benzenesulfonamide, N,N-dimethyl-4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-

清らかである:99%

はかる:5g

価格 ($):687.0